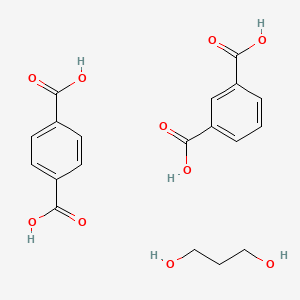

Benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol is a type of polyester. This compound is known for its excellent mechanical properties, chemical resistance, and thermal stability. It is commonly used in the production of fibers, films, and various plastic products.

Preparation Methods

The synthesis of this polymer typically involves a polycondensation reaction. The primary reactants are 1,3-benzenedicarboxylic acid, 1,4-benzenedicarboxylic acid, and 1,3-propanediol. The reaction is usually catalyzed by a metal catalyst such as antimony trioxide or titanium butoxide. The process involves heating the reactants to a high temperature under reduced pressure to remove the water formed during the reaction .

In industrial production, the process is scaled up and optimized for efficiency. The reactants are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol primarily undergoes esterification and transesterification reactions. These reactions are facilitated by catalysts and high temperatures. The polymer can also undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester bonds .

Common reagents used in these reactions include methanol, ethylene glycol, and various metal catalysts. The major products formed from these reactions are the corresponding esters and alcohols .

Scientific Research Applications

This polymer has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying polyester synthesis and degradation. In biology, it is used in the development of biodegradable materials for medical implants and drug delivery systems .

In the industrial sector, this polymer is used in the production of high-strength fibers and films. It is also used in the automotive and aerospace industries for its excellent mechanical properties and chemical resistance .

Mechanism of Action

The mechanism of action of this polymer involves the formation of ester bonds between the carboxylic acid groups of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid and the hydroxyl groups of 1,3-propanediol. This results in a long-chain polymer with repeating ester units. The molecular targets and pathways involved in this process are primarily related to the catalytic activity of the metal catalysts used in the reaction .

Comparison with Similar Compounds

Similar compounds to 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol include poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). These polymers share similar chemical structures and properties but differ in their monomer units. PET is made from terephthalic acid and ethylene glycol, while PBT is made from terephthalic acid and butanediol .

The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid and 1,3-propanediol lies in its specific combination of monomers, which imparts distinct mechanical and thermal properties compared to PET and PBT.

Properties

CAS No. |

105726-60-1 |

|---|---|

Molecular Formula |

C19H20O10 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;propane-1,3-diol;terephthalic acid |

InChI |

InChI=1S/2C8H6O4.C3H8O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-2-1-3-5/h2*1-4H,(H,9,10)(H,11,12);4-5H,1-3H2 |

InChI Key |

ACGGXLCHUZKCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)CO |

Related CAS |

105726-60-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.